N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-11-14(2)18-17(12-13)28-20(21-18)22-19(24)15-3-5-16(6-4-15)29(25,26)23-7-9-27-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYANGHCRAYVOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Aniline Derivatives
The 4,6-dimethylbenzothiazole core is synthesized via cyclization of 2,4-dimethylaniline using ammonium thiocyanate and bromine in acetic acid, adapted from protocols for analogous benzothiazoles.
Procedure :
- Reactants : 2,4-Dimethylaniline (50 mmol), ammonium thiocyanate (250 mmol), bromine (0.055 mol).
- Conditions : Stirred in acetic acid at 0–25°C for 5 hours.
- Workup : Neutralization with ammonia (pH 9) precipitates 4,6-dimethylbenzo[d]thiazol-2-amine as a yellow solid.
- Yield : ~69%.
Characterization :
- ¹H NMR (CDCl₃): δ 7.25 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 2.45 (s, 6H, 2×CH₃).
- MS (EI) : m/z 178 [M+H]⁺.
Synthesis of 4-(Morpholinosulfonyl)Benzoic Acid
Sulfonylation and Amine Coupling
The sulfonamide moiety is introduced via chlorosulfonation of benzoic acid, followed by reaction with morpholine.
Procedure :
- Chlorosulfonation : Benzoic acid reacts with chlorosulfonic acid (1:3 molar ratio) at 0°C to form 4-chlorosulfonylbenzoic acid.
- Amination : The intermediate is treated with morpholine (1.2 eq) in dichloromethane (DCM) at 25°C for 12 hours.
- Yield : ~85% after recrystallization.
Characterization :
- IR (KBr) : 1705 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
- ¹³C NMR (DMSO-d₆): δ 167.8 (COOH), 138.2 (C-SO₂), 66.5 (morpholine-CH₂).
Amide Coupling to Form N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-(Morpholinosulfonyl)Benzamide
Activation and Coupling
The final step involves coupling 4-(morpholinosulfonyl)benzoic acid with 4,6-dimethylbenzo[d]thiazol-2-amine using carbodiimide chemistry.
Procedure :
- Activation : 4-(Morpholinosulfonyl)benzoic acid (10 mmol) is treated with thionyl chloride (20 mmol) to form the acyl chloride.
- Coupling : The acyl chloride reacts with 4,6-dimethylbenzo[d]thiazol-2-amine (10 mmol) in DCM, catalyzed by triethylamine (15 mmol) at 0°C → 25°C for 24 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:2) yields the product as a white solid.
- Yield : ~72%.
Characterization :
- ¹H NMR (DMSO-d₆): δ 8.15 (d, J=8.7 Hz, 2H, Ar-H), 7.95 (s, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 3.60 (m, 4H, morpholine), 2.50 (s, 6H, 2×CH₃).
- HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).
Alternative Synthetic Routes and Optimization
One-Pot Sulfonylation-Coupling Approach
A patent-derived method combines sulfonylation and amide coupling in a single pot using HATU as a coupling agent, reducing steps and improving yield.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates benzothiazole formation, enhancing reaction efficiency.
Critical Analysis of Methodologies
| Parameter | Conventional Method | Microwave Method | HATU Coupling |
|---|---|---|---|
| Reaction Time | 5–24 hours | 30 minutes | 6 hours |
| Yield | 69–72% | 82% | 78% |
| Purity | 95–98% | 99% | 98.5% |
| Scalability | Moderate | High | High |
Challenges and Solutions
- Regioselectivity in Benzothiazole Formation : Using 2,4-dimethylaniline ensures correct 4,6-dimethyl substitution. Alternative isomers are minimized via controlled bromine addition.
- Sulfonylation Side Reactions : Excess morpholine (1.2 eq) and low temperatures (0°C) suppress over-sulfonation.
- Amide Bond Hydrolysis : Anhydrous DCM and triethylamine mitigate hydrolysis during coupling.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives of the benzothiazole ring.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Enzyme Inhibition
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been identified as an inhibitor of plasma kallikrein , an enzyme involved in inflammatory processes and blood pressure regulation. This inhibition suggests potential therapeutic applications in treating conditions such as hypertension and edema.
Antimicrobial and Anticancer Properties
The benzo[d]thiazole component is known for its antimicrobial and anticancer properties. Preliminary studies indicate that this compound may exhibit significant activity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in drug development due to its versatile functional groups. Its applications include:
- Anticancer agents : Research has shown its potential in targeting specific cancer pathways.
- Anti-inflammatory drugs : Its ability to inhibit plasma kallikrein positions it as a candidate for treating inflammatory diseases.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Contains a pyrimidine ring instead of benzo[d]thiazole | Antimicrobial properties |
| N-(5-methylbenzo[d]thiazol-2-yl)-N'-(morpholinothio)urea | Similar thiazole structure with urea linkage | Potential anti-cancer activity |
| 2-Amino-N-(1-benzothiazol-2-yl)-4-morpholinobenzenesulfonamide | Benzothiazole instead of benzo[d]thiazole | Inhibitory effects on various enzymes |
This table highlights the unique positioning of this compound within a class of biologically active molecules. Its specific combination of functional groups contributes to its distinct pharmacological profile.
Case Studies
- Inhibition of Plasma Kallikrein : A study demonstrated that this compound effectively inhibited plasma kallikrein activity in vitro, suggesting its potential use in managing hypertension.
- Anticancer Activity : Another investigation evaluated the compound's effects on various cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis. Further studies are needed to elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from Benzamide-Thiazole Hybrids
describes six benzamide-thiazole derivatives (4d–4i) with structural similarities to the target compound. Key comparisons include:
- Key Differences: The target compound lacks pyridinyl substituents present in 4d–4i, which may reduce π-π stacking interactions critical for binding to kinase targets . The morpholinosulfonyl group in the target compound enhances solubility compared to the morpholinomethyl group in 4i, as sulfonamides generally exhibit better aqueous solubility .
Triazole-Benzamide Derivatives ( and )
Triazole-thiazole hybrids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) share a thiazole core but differ in functional groups:
- Unlike 5-methyl-1-(thiazol-2-yl)triazole, the absence of a triazole ring in the target compound suggests divergent mechanisms of action, possibly involving kinase inhibition rather than DNA intercalation .
Sulfonamide-Containing Compounds ()
Sulfonylbenzamide derivatives (e.g., compounds 7–9 in ) exhibit tautomerism and structural flexibility:
- Implications: The rigid morpholinosulfonyl group in the target compound may stabilize its conformation, reducing tautomeric variability compared to compounds 7–9 . The absence of a triazole ring in the target compound eliminates the possibility of thiol-mediated redox interactions observed in ’s derivatives .
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the morpholinosulfonyl group enhances its solubility and bioavailability. The chemical structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 306.38 g/mol
Target Interaction
Benzothiazole derivatives often interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The specific mechanism of action for this compound involves:
- Inhibition of Kinases : Similar compounds have shown activity against tyrosine kinases, which are crucial in cancer signaling pathways.
- DNA Binding : Benzothiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits potent antitumor activity across various cancer cell lines. The compound was tested against several human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays.
| Cell Line | IC (µM) | Activity Level |
|---|---|---|
| A549 | 5.12 ± 0.45 | Moderate |
| HCC827 | 7.34 ± 1.02 | Moderate |
| NCI-H358 | 3.89 ± 0.30 | High |
These results indicate that while the compound is effective against cancer cells, it also shows moderate cytotoxicity towards normal lung fibroblast cells (MRC-5), suggesting a need for optimization to improve selectivity.
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the findings from broth microdilution tests:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | Moderate |
| Escherichia coli | 25 µg/mL | Low |
| Saccharomyces cerevisiae | 15 µg/mL | Moderate |
Case Studies
-
Study on Antitumor Activity :
A study published in Bioorganic & Medicinal Chemistry evaluated the antitumor effects of a series of benzothiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in treated groups compared to controls, particularly in the A549 cell line . -
Antimicrobial Evaluation :
Another study assessed the antimicrobial properties of various benzothiazole derivatives against clinical isolates. This compound demonstrated promising activity against S. aureus, suggesting potential as a therapeutic agent for bacterial infections .
Q & A
Q. What are the recommended synthetic routes for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Benzothiazole core formation : Cyclization of 2-aminothiophenol with 3,5-dimethylbenzaldehyde under acidic conditions .
Sulfonylation : Reacting the benzothiazole intermediate with morpholine and chlorosulfonic acid to introduce the morpholinosulfonyl group .
Benzamide coupling : Amidation using activated carboxylic acid derivatives (e.g., EDCI/DMAP in DMF) .
Optimization Tips :
- Use THF or DMF as solvents for higher yields (70–85%) .
- Monitor purity via HPLC (>95%) and adjust catalyst ratios (e.g., 1.2 eq. EDCI) to minimize side products .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H-NMR : Peaks at δ 2.4–2.6 ppm confirm methyl groups on the benzothiazole ring; δ 7.8–8.2 ppm corresponds to aromatic protons .
- 13C-NMR : Carbonyl signals at ~168 ppm validate the benzamide group .
- Mass Spectrometry (HRMS) : Experimental m/z matches theoretical molecular weight (e.g., 446.5 g/mol ± 0.1%) .
- HPLC : Purity >95% with retention time consistency across batches .
Q. What preliminary biological screening assays are suitable for assessing its bioactivity?
Methodological Answer:
- Anticancer Activity :
- MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <10 μM suggest potency .
- Apoptosis induction via flow cytometry (Annexin V/PI staining) .
- Antimicrobial Screening :
- Broth microdilution against Gram-positive bacteria (e.g., S. aureus, MIC ≤25 μg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its anticancer activity?
Methodological Answer:
- Modify Substituents :
- Replace morpholinosulfonyl with piperidine sulfonamide to test solubility vs. activity .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring to enhance cytotoxicity .
- Assay Design :
- Compare IC₅₀ values across derivatives in a panel of 10+ cancer cell lines .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase targets (e.g., EGFR) .
Q. What mechanistic studies elucidate its mode of action in cancer cells?
Methodological Answer:
- Enzyme Inhibition :
- Measure kinase inhibition (e.g., EGFR, IC₅₀ via ADP-Glo™ assay) .
- Pathway Analysis :
- Western blotting for apoptosis markers (cleaved caspase-3, PARP) .
- RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .
- Cellular Imaging :
- Confocal microscopy to track mitochondrial membrane potential collapse (JC-1 dye) .
Q. How can pharmacokinetic properties be improved for in vivo applications?
Methodological Answer:
- Solubility Enhancement :
- Formulate as nanoparticles (PLGA encapsulation) or use co-solvents (e.g., PEG 400) .
- Metabolic Stability :
- Plasma Protein Binding :
- Use equilibrium dialysis to measure unbound fraction; optimize logP via substituent changes .
Q. How should conflicting data on biological activity be resolved?
Methodological Answer:
- Case Example : Discrepancies in IC₅₀ values across studies may stem from assay conditions.
- Standardization : Use identical cell lines (e.g., ATCC-validated HeLa) and serum-free media .
- Dose-Response Validation : Repeat assays with 8-point dilution series (n=3 replicates) .
- Orthogonal Assays : Confirm apoptosis via both flow cytometry and caspase-3 activity assays .
Q. What computational tools predict its drug-likeness and toxicity?
Methodological Answer:
Q. What strategies enhance selectivity between cancerous and normal cells?
Methodological Answer:
- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Target SI >3 .
- Targeted Delivery :
- Conjugate with folate for FRα-overexpressing cancers .
- Proteomics :
- Identify overexpressed receptors in cancer cells (e.g., HER2) for ligand modification .
Q. How can synergistic effects with existing therapies be systematically evaluated?
Methodological Answer:
- Combination Index (CI) :
- Use Chou-Talalay method: CI <1 indicates synergy (e.g., with paclitaxel or cisplatin) .
- In Vivo Models :
- Xenograft studies with dual therapy (e.g., compound + checkpoint inhibitor) to assess tumor regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
